2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate
Overview
Description
2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate is a potent biomedical tool used in research for studying cellular interactions . It is commonly employed as a reactive reagent for labeling glycoproteins . With its high affinity for specific proteins, this compound aids in the detection and analysis of glycan-related diseases, contributing to advancements in drug development for targeted therapies .
Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate is C27H43NO9S . The IUPAC name is [(2R,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate .Scientific Research Applications
Chiral Derivatization
This compound is used for chiral derivatization . Chiral derivatization is a process used in chemistry to convert a mixture of enantiomers into diastereomers in order to separate and analyze them.
Synthesis of α-Amino Acids
O-Acyl-protected glycosylamines, particularly the 2,3,4,6-tetra-O-pivaloyl-D-galactopyranosylamine and its acetyl derivative are effective chiral auxiliaries in Strecker and Ugi syntheses of α-amino acids .
Preparation of Nucleosides and Drugs
Glycosylamines, which can be derived from this compound, are valuable intermediates in the preparation of nucleosides and drugs .
Asymmetric Transformations
The compound has been used in the synthesis of β-D galactopyranosyl amino- (N-salicylidene) - 2, 3, 4, 6-tetra-O-acetate as a new chiral Schiff base for asymmetric transformations .
Synthesis of β-Lactam
The asymmetric Staudinger reaction utilizing 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine as the chiral auxiliary in the synthesis of 2-azetidinones has been reported .
High-Performance Liquid Chromatographic Resolution
The compound may have been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .
Mechanism of Action
Target of Action
It is known to be used as a chiral derivatization reagent , which suggests that it may interact with a variety of biomolecules, particularly enantiomeric amino acids .
Mode of Action
As a chiral derivatization reagent, this compound likely interacts with its targets (such as amino acids) to form diastereomers . These diastereomers can then be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) .
Result of Action
As a chiral derivatization reagent, its primary function would be to facilitate the separation and analysis of chiral compounds .
Action Environment
The action, efficacy, and stability of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate can be influenced by various environmental factors. For instance, the solvent system used can impact the compound’s interactions and stability .
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16+,17+,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYERYMOHEQHK-ICBNADEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583709 | |
Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate | |
CAS RN |
147948-52-5 | |
Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.